molecular formula C6H3Cl2N3 B040580 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 115093-90-8

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

货号: B040580
CAS 编号: 115093-90-8
分子量: 188.01 g/mol
InChI 键: VFTPONHUNNOSKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with chlorine atoms at the 4 and 5 positions.

准备方法

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine. One common method involves the chlorination of carbonyl compounds using phosphorus oxychloride, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group . Another method includes the use of diethyl malonate as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions: 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, typically under basic conditions.

    Electrophilic Substitution: Reagents such as boronic acids and palladium catalysts are used in Suzuki coupling reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophiles or electrophiles used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-D]pyrimidine .

科学研究应用

Pharmaceutical Applications

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable precursor for developing kinase inhibitors, which are crucial in treating diseases such as cancer and autoimmune disorders.

Key Applications:

  • Kinase Inhibitors : This compound serves as a building block for several kinase inhibitors like ruxolitinib and tofacitinib, which are used in the treatment of conditions such as rheumatoid arthritis and certain cancers .
  • Anticancer Agents : Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation, making them candidates for further development in oncology .
  • Antiviral Properties : Some derivatives exhibit antiviral activity, suggesting potential applications in treating viral infections .
  • Anti-inflammatory Applications : Research indicates that certain derivatives may also possess anti-inflammatory properties, indicating a broader therapeutic potential .

Case Studies

  • Ruxolitinib Development :
    • Ruxolitinib is a selective inhibitor of Janus kinases (JAKs), derived from intermediates including this compound. Clinical trials have shown its effectiveness in treating myelofibrosis and polycythemia vera.
  • Tofacitinib Research :
    • Tofacitinib is another drug that has been developed utilizing this compound as an intermediate. It has been approved for the treatment of rheumatoid arthritis and ulcerative colitis.

Safety Considerations

While this compound is considered to have low toxicity, it is essential to handle it with care due to potential irritant effects on the skin and respiratory system. Proper safety protocols must be followed during its synthesis and handling to mitigate risks associated with exposure .

相似化合物的比较

  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
  • 2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
  • 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Comparison: 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in nucleophilic substitution reactions and greater efficacy in inhibiting certain kinases .

生物活性

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by a pyrrolo[2,3-D]pyrimidine core with chlorine substitutions at the 4 and 5 positions. This structural configuration is crucial for its biological activity, particularly as a kinase inhibitor.

Target Enzymes : The primary target of this compound is the Janus kinase (JAK) family of enzymes. These enzymes play a significant role in the JAK-STAT signaling pathway, which is critical for various cellular processes including growth and immune response.

Mode of Action : As a JAK inhibitor, this compound disrupts the JAK-STAT signaling pathway, leading to altered cellular responses. This inhibition can result in reduced cell proliferation and survival in certain cancer types and inflammatory diseases .

Anticancer Properties

Research has demonstrated that derivatives of pyrrolo[2,3-D]pyrimidine exhibit promising anticancer activities. In a study evaluating various pyrrolo[2,3-D]pyrimidine derivatives, compounds showed significant cytotoxic effects against different cancer cell lines. Notably:

  • Compound 5k exhibited IC50 values ranging from 40 to 204 nM against key targets such as EGFR and VEGFR2, comparable to established tyrosine kinase inhibitors like sunitinib (IC50 = 261 nM) .
  • Other derivatives displayed IC50 values between 29 to 59 µM against multiple cancer cell lines, indicating their potential as anticancer agents .

Inhibition of Malaria Kinases

In addition to its anticancer properties, this compound has been explored as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (CDPKs). In vitro studies revealed:

  • Compounds demonstrated IC50 values between 0.210–0.530 µM against PfCDPK4 and around 0.589 µM against PfCDPK1. These findings suggest potential applications in malaria treatment through targeting essential kinases involved in the parasite's lifecycle .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolo[2,3-D]pyrimidine derivatives:

CompoundTargetIC50 (µM)Biological Activity
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine JAKVariesModerate
2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine VEGFR-2VariesHigh
This compound JAK/CDPKs0.210–0.530High

This table illustrates that while other compounds have shown activity against specific targets like VEGFR-2 or JAKs alone, this compound exhibits broader activity profiles.

Case Studies and Research Findings

  • Cancer Cell Line Studies : In vitro studies indicated that compounds derived from pyrrolo[2,3-D]pyrimidine can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. For instance:
    • Compound 5k led to increased levels of pro-apoptotic proteins and cell cycle arrest in HepG2 cells .
  • Malaria Research : A series of pyrrolo[2,3-D]pyrimidines were designed using molecular modeling techniques to optimize binding interactions with PfCDPKs. The results highlighted their potential as novel antimalarial agents targeting critical kinases necessary for parasite survival and replication .

属性

IUPAC Name

4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTPONHUNNOSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455372
Record name 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115093-90-8
Record name 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the procedure in Pdulo, J. S.; Saxena, N. K.; Nassiri, M. R.; Turk, S. R.; Drach, J. C.; Townsend, L. B. J. Med. Chem. 31:2086 (1988), 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Example 1A, 20. g, 0.13 mol) was suspended in anhydrous dichloromethane (500 mL), followed by addition of N-chlorosuccinimide (20.8 g, 0.160 mol). The reaction mixture was refluxed at 43° C. for 8 hours. The reaction was cooled down, and the white solid was filtered, washed with dichloromethane (300 mL), and dried to give 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (20 g, 83%)
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol) in CH2Cl2 (6 mL) was added NCS (134 mg, 1.0 mmol). The reaction mixture was refluxed for 18 hours, filtered, and concentrated under vacuum to give the title compound, which was carried on crude. MS (ES+) [M+H]+=189.
Quantity
154 mg
Type
reactant
Reaction Step One
Name
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol) was suspended in 6.0 mL of dry dichloromethane in a flame-dried flask and to this mixture was added N-chlorosuccinimide (147 mg, 1.1 mmol) in one portion. The resulting mixture stirred at room temperature for 18 h, at which time the solvent was removed under reduced pressure. The residue was triturated with water and isolated by filtration to afford 137 mg (72%) of the title compound as a gray solid, mp 224-227° C.(dec). LRMS: 188 (M+1).
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Customer
Q & A

Q1: What does the research reveal about the reactivity of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine?

A1: The research demonstrates that this compound undergoes a nucleophilic aromatic substitution reaction with 2-(1H-imidazol-4-yl)-N-methylethanamine. Specifically, the chlorine atom on the six-membered ring of the this compound is replaced, resulting in the formation of 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []. This suggests that the chlorine atoms in the compound are susceptible to substitution reactions, which can be utilized for further derivatization.

Q2: Does the study discuss the crystal structure of the product formed from the reaction with this compound?

A2: Yes, the study confirms the structure of the product, 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, using X-ray crystallography []. The analysis provides detailed information about the spatial arrangement of atoms and bond lengths within the molecule, including the confirmation that the chlorine substitution occurred on the six-membered ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。